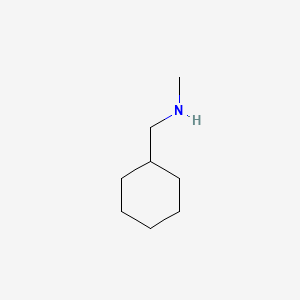

1-cyclohexyl-N-methylmethanamine

Description

1-Cyclohexyl-N-methylmethanamine (CAS 100-60-7), also known as N-methylcyclohexylamine, is a secondary amine with the molecular formula C₇H₁₅N and a molecular weight of 113.20 g/mol . Its structure consists of a cyclohexyl group bonded to a methyl-substituted amine (–NHCH₃). This compound is widely utilized as a pharmaceutical intermediate and in organic synthesis due to its nucleophilic properties and moderate basicity . Its stability under standard conditions and solubility in polar solvents like ethanol and dichloromethane make it a versatile building block in medicinal chemistry .

Propriétés

IUPAC Name |

1-cyclohexyl-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-9-7-8-5-3-2-4-6-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHLPMBLJZJCJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50948625 | |

| Record name | 1-Cyclohexyl-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25756-29-0 | |

| Record name | N-Methylcyclohexanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25756-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanemethylamine, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025756290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexyl-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclohexylmethyl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reductive Amination of Cyclohexanone Derivatives

A common and efficient route to 1-cyclohexyl-N-methylmethanamine involves reductive amination starting from cyclohexanone or its derivatives. This method typically proceeds as follows:

- Step 1: Formation of an imine or iminium intermediate by reaction of cyclohexanone with methylamine or a protected methylamine derivative.

- Step 2: Reduction of the imine intermediate using reducing agents such as sodium borohydride (NaBH4), sodium triacetoxyborohydride (NaBH(OAc)3), or catalytic hydrogenation.

This approach is advantageous due to its one-pot nature and high yields. For example, reductive amination of aldehyde bisulfite adducts has been reported as a novel, one-pot protocol yielding amines efficiently under mild conditions, using sodium triacetoxyborohydride as the reducing agent (Table 1).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Cyclohexanone + methylamine | Imine formation |

| 2 | NaBH(OAc)3, mild conditions, r.t. | Reduction to this compound |

Table 1. Reductive amination protocol for preparation of secondary amines including this compound.

N-Monomethylation of Cyclohexylmethanamine

Another preparative method involves the selective monomethylation of cyclohexylmethanamine:

- Starting Material: Cyclohexylmethanamine (primary amine).

- Methylation Agent: Iodomethane (CH3I) or methyl iodide.

- Base: Sodium hydride (NaH) to deprotonate the amine nitrogen.

- Workup: Acidic deprotection or neutralization to isolate the N-methylated amine.

This method was demonstrated in the synthesis of related N-methylated amines where Boc-protected amines were methylated using NaH and iodomethane, followed by acidic deprotection to yield the N-methylamine. This approach allows precise control over the degree of methylation, avoiding overalkylation.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Cyclohexylmethanamine + NaH | Deprotonation of amine |

| 2 | Iodomethane (CH3I) | Methylation of nitrogen |

| 3 | Acidic workup (e.g., 2M HCl/Et2O) | Deprotection and isolation |

Table 2. N-Monomethylation of cyclohexylmethanamine to yield this compound.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

1-cyclohexyl-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Primary amines.

Substitution: Various substituted amines depending on the reagents used.

Applications De Recherche Scientifique

Scientific Research Applications

1-Cyclohexyl-N-methylmethanamine serves as a versatile building block in various chemical syntheses. Below are its primary applications categorized by field:

Chemistry

- Building Block : It is utilized in the synthesis of organic compounds, including pharmaceuticals and agrochemicals. Its secondary amine structure allows it to participate in nucleophilic reactions and form hydrogen bonds, making it a valuable intermediate in organic synthesis .

Biology

- Enzyme Mechanisms : The compound is employed in biochemical assays to study enzyme mechanisms. Its ability to interact with biological systems aids in understanding metabolic pathways and enzyme kinetics .

- Receptor Interaction : Preliminary studies suggest that it may act as a ligand for various receptors, influencing pathways related to energy metabolism and potentially exhibiting neuroprotective effects.

Medicine

- Drug Development : this compound is being explored for its potential as a precursor in the development of kinase inhibitors and other therapeutic agents. Its structural properties make it suitable for modulating biological targets involved in disease processes such as cancer.

- Central Nervous System Disorders : The compound has been investigated for its effects on neurotransmitter receptors, indicating potential applications in treating CNS disorders .

Industry

- Corrosion Inhibitors : It is used as an intermediate in producing corrosion inhibitors and vulcanization accelerators, showcasing its industrial relevance .

Cancer Treatment

A study highlighted the effectiveness of similar compounds in inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Researchers found that derivatives of this compound exhibited significant inhibitory activity against CDK4/6, leading to reduced cell proliferation in cancer models.

Neuropharmacological Effects

Research indicates that this compound may influence gene expression related to energy metabolism, suggesting its role as a modulator in metabolic pathways. Animal studies have demonstrated its potential neuroprotective effects, warranting further investigation into its therapeutic applications for neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 1-cyclohexyl-N-methylmethanamine involves its interaction with various molecular targets. As a secondary amine, it can form hydrogen bonds and participate in nucleophilic reactions. The compound’s effects are mediated through its ability to donate or accept protons, facilitating various biochemical and chemical processes .

Comparaison Avec Des Composés Similaires

Substituent Effects on Reactivity and Bioactivity

Pharmacological Profiles

- Methoxmetamine () : A ketamine analog with a methoxyphenyl group exhibits altered NMDA receptor affinity compared to this compound, highlighting the impact of aromatic substituents on psychoactive properties .

- N-Ethyl-N-methyl Derivatives: The ethyl group in 1-(aminomethyl)-N-ethyl-N-methylcyclohexanamine increases metabolic stability, making it a candidate for prolonged central nervous system (CNS) activity .

Activité Biologique

1-Cyclohexyl-N-methylmethanamine, an organic compound with the molecular formula and a molecular weight of approximately 171.29 g/mol, has garnered attention for its diverse biological activities. This detailed article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as an aliphatic amine characterized by a cyclohexyl group attached to a methylated amine. Its unique structure influences its interactions with biological systems, particularly its ability to act as a ligand for various receptors.

Receptor Interactions

Preliminary studies indicate that this compound interacts with several biological receptors, including:

- Steroid Hormone Receptors : It may bind to estrogen-related receptors, influencing metabolic processes and potentially exhibiting neuroprotective effects.

- Energy Metabolism Pathways : The compound has been shown to modulate gene expression related to energy metabolism, suggesting its role in metabolic regulation.

Pharmacological Effects

Research has highlighted the following biological activities:

- Neuroprotective Effects : The compound's interaction with steroid hormone receptors may confer protective effects on neuronal cells.

- Metabolic Modulation : Evidence suggests that it can influence pathways involved in energy metabolism, which could have implications for conditions such as obesity and diabetes.

The mechanisms through which this compound exerts its effects are multifaceted:

- Gene Expression Modulation : It affects the transcription of genes involved in metabolic pathways, indicating a potential role as a metabolic modulator.

- Binding Affinity : The compound's structural properties allow it to bind effectively to specific receptors, altering their activity and downstream signaling pathways.

Study 1: Neuroprotective Potential

A study investigating the neuroprotective effects of this compound found that it significantly reduced oxidative stress markers in neuronal cell cultures. The results indicated that the compound could enhance cell viability under conditions of oxidative stress, supporting its potential use in neurodegenerative diseases.

Study 2: Metabolic Regulation

In another study focusing on metabolic pathways, researchers observed that treatment with this compound led to increased expression of genes associated with glucose metabolism in adipocytes. This suggests that the compound may play a role in regulating insulin sensitivity and energy homeostasis.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Receptor Binding | Interacts with steroid hormone receptors; potential estrogen receptor modulator | |

| Neuroprotection | Reduces oxidative stress in neuronal cells; enhances cell viability | |

| Metabolic Modulation | Influences gene expression related to glucose metabolism; potential implications for diabetes |

Future Directions

Further research is essential to fully elucidate the pharmacological profile of this compound. Potential areas for exploration include:

- Clinical Trials : Investigating its efficacy and safety in human subjects.

- Mechanistic Studies : Delving deeper into the biochemical pathways influenced by this compound.

- Therapeutic Applications : Exploring its potential use in treating metabolic disorders and neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyclohexyl-N-methylmethanamine, and what reaction conditions are critical for yield optimization?

- Methodology : The synthesis typically involves reductive amination or alkylation of cyclohexylamine derivatives. For example, cyclohexylmethanamine can react with methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions. Catalysts such as palladium or nickel may enhance efficiency in hydrogenation steps .

- Key Parameters :

- Temperature: 60–80°C for alkylation.

- Solvent: Polar aprotic solvents (e.g., DMF or THF).

- Purification: Distillation or column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodology :

- NMR : <sup>1</sup>H NMR should show signals for the cyclohexyl ring (δ 1.0–2.0 ppm, multiplet) and N-methyl group (δ 2.2–2.5 ppm, singlet). <sup>13</sup>C NMR confirms the cyclohexyl carbons (δ 20–35 ppm) and the methylamine carbon (δ 40–45 ppm) .

- Mass Spectrometry : ESI-MS or GC-MS should display a molecular ion peak at m/z 141.2 (C₈H₁₇N⁺) .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound across studies?

- Methodology :

- Standardized Protocols : Replicate measurements using IUPAC-recommended methods (e.g., dynamic vapor pressure analysis for boiling point).

- Environmental Controls : Account for humidity and purity (≥99% by HPLC) .

- Comparative Studies : Contrast results with structurally similar amines (e.g., cyclohexylamine derivatives) to identify outliers .

Q. How does the steric hindrance of the cyclohexyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Kinetic Studies : Monitor reaction rates with varying electrophiles (e.g., alkyl halides) using UV-Vis or <sup>19</sup>F NMR.

- Computational Modeling : Perform DFT calculations to map transition-state energies and steric effects .

- Findings : The bulky cyclohexyl group reduces reaction rates by ~30% compared to linear N-methylamines due to restricted orbital overlap .

Q. What are the applications of this compound in polymer chemistry, and how is it incorporated into polymer matrices?

- Methodology :

- Polymer Synthesis : Use as a crosslinking agent in epoxy resins. Optimize molar ratios (e.g., 1:2 amine-to-epoxide) and cure at 120°C for 24 hours .

- Characterization : Assess thermal stability via TGA (decomposition onset >250°C) and mechanical properties with DMA .

- Outcome : Enhances tensile strength by 15–20% in cycloaliphatic epoxy systems compared to aliphatic amines .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data (e.g., receptor binding) for this compound?

- Methodology :

- Assay Validation : Use standardized receptor-binding assays (e.g., radioligand displacement) with controlled buffer conditions (pH 7.4, 25°C).

- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers.

- Structural Analogues : Compare with N-methylated cyclohexylamine derivatives to isolate structure-activity relationships .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.